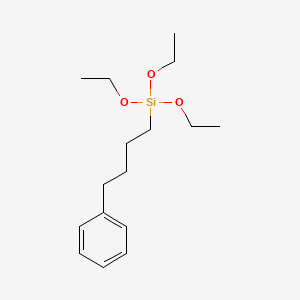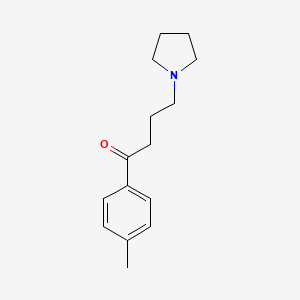
4'-Methyl-4-(pyrrolidinyl)butyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methyl-4-(pyrrolidinyl)butyrophenone is a synthetic cathinone with psychoactive properties. It is structurally related to pyrovalerone, differing by a shorter alkyl chain. This compound has been identified in various party pills and powders, often associated with stimulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4-(pyrrolidinyl)butyrophenone typically involves the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions. The process may include:
Step 1: Formation of the intermediate by reacting 4-methylpropiophenone with a suitable base.
Step 2: Introduction of pyrrolidine to the intermediate under controlled temperature and pressure.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized for yield and efficiency, often involving continuous monitoring and quality control measures .
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-4-(pyrrolidinyl)butyrophenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired functional group, often involving catalysts and solvents.
Major Products: The major products formed from these reactions include various derivatives with altered psychoactive properties, which are often studied for their potential effects and applications .
Scientific Research Applications
4’-Methyl-4-(pyrrolidinyl)butyrophenone is primarily used in forensic and toxicological research. Its applications include:
Chemistry: Studying its chemical properties and reactions.
Biology: Investigating its effects on biological systems.
Medicine: Exploring potential therapeutic uses and toxicological impacts.
Industry: Utilized in the development of analytical standards and reference materials.
Mechanism of Action
The mechanism of action of 4’-Methyl-4-(pyrrolidinyl)butyrophenone involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant effects, including increased alertness and euphoria .
Comparison with Similar Compounds
Pyrovalerone: A longer-chain homologue with similar stimulant properties.
4’-Methyl-α-pyrrolidinopropiophenone: Another synthetic cathinone with a slightly different structure.
Uniqueness: 4’-Methyl-4-(pyrrolidinyl)butyrophenone is unique due to its specific structural modifications, which result in distinct pharmacological effects. Its shorter alkyl chain compared to pyrovalerone contributes to its unique interaction with neurotransmitter systems .
Properties
CAS No. |
59921-84-5 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO/c1-13-6-8-14(9-7-13)15(17)5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3 |
InChI Key |
RZUTUYJHPNNWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
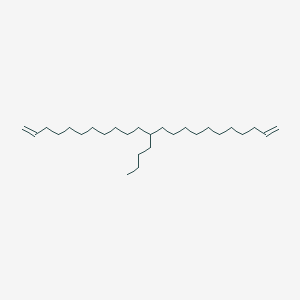
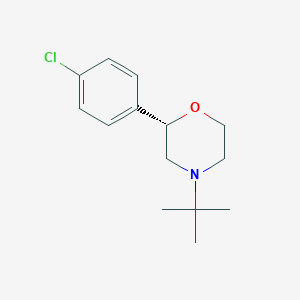
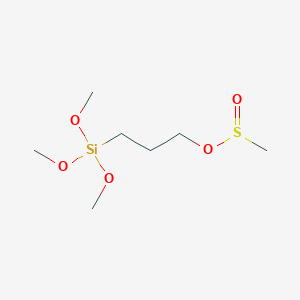
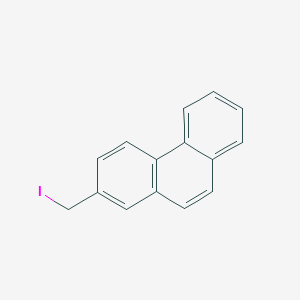
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
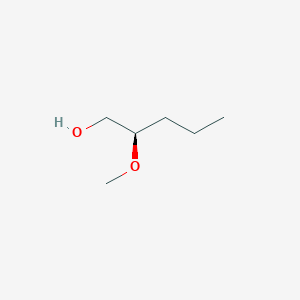

![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
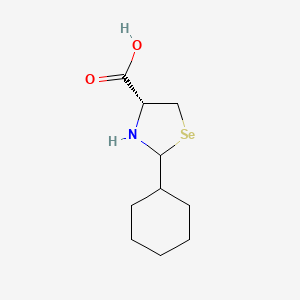
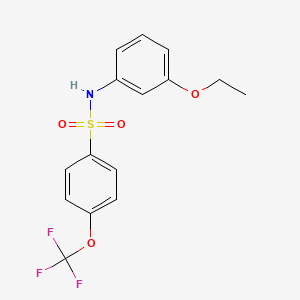
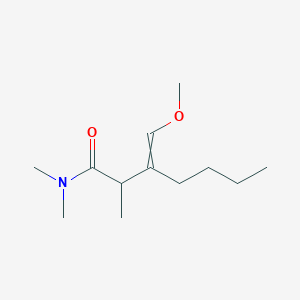
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
